molecular formula C19H21N5O2S2 B2601327 N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223949-49-2

N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2601327
CAS RN: 1223949-49-2
M. Wt: 415.53
InChI Key: IEOLDCWWYJHQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetamide Derivatives and Biological Effects

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological effects, which include varying responses in toxicity and usage implications in commercial and medicinal contexts. These studies provide a foundational understanding of how acetamide structures could influence biological systems, which may be relevant for the research applications of the target compound (Kennedy, 2001).

Pyrimidine and Antitumor Activity

Pyrimidine derivatives, particularly those involved in the structure of pyrrolobenzimidazole or azomitosene ring systems, have been explored for their cytotoxicity and antitumor activities. These compounds serve as a foundation for developing new classes of antitumor agents, suggesting that the pyrimidine component in the target compound may offer similar research avenues (Skibo, 1998).

Thiazolo[4,5-d]pyrimidinyl Derivatives in Drug Discovery

Compounds containing thiazolo[4,5-d]pyrimidine scaffolds have been highlighted for their potential in drug discovery, owing to their significant biological activities. These activities span across various therapeutic areas, including but not limited to anticancer, anti-inflammatory, and antimicrobial applications. This aligns with the structural motifs present in the target compound, indicating its potential versatility in scientific research aimed at therapeutic innovations.

Morpholine Derivatives and Optical Material Applications

Functionalized quinazolines and pyrimidines, including those with morpholine derivatives, have found applications in optoelectronic materials. These derivatives contribute to the development of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. The presence of a morpholino group in the compound under discussion suggests potential research applications in the field of materials science, particularly in fabricating novel optoelectronic materials (Lipunova et al., 2018).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-12-3-4-14(9-13(12)2)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLDCWWYJHQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.